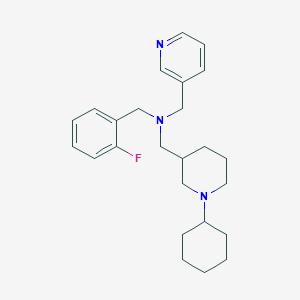![molecular formula C25H26FN5 B6080368 1-(4-fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine](/img/structure/B6080368.png)
1-(4-fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine is a complex organic compound that features a unique combination of fluorophenyl, pyrazolyl, and indazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an α,β-unsaturated ketone.
Formation of the Indazole Ring: The indazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an ortho-substituted nitrobenzene.
Coupling Reactions: The final step involves coupling the pyrazole and indazole rings with the fluorophenyl group using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(4-Fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological effects of fluorophenyl and pyrazolyl groups on cellular processes.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine : This compound shares the fluorophenyl and pyrazolyl groups but lacks the indazole ring.
- 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-ol : This compound has a similar pyrazolyl structure but with different substituents.
Uniqueness: 1-(4-Fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine is unique due to its combination of fluorophenyl, pyrazolyl, and indazolyl groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
1-(4-fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5/c1-25(2)14-23(27-16-18-5-3-6-21(13-18)30-12-4-11-28-30)22-17-29-31(24(22)15-25)20-9-7-19(26)8-10-20/h3-13,17,23,27H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWZKYUKWPDQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)F)NCC4=CC(=CC=C4)N5C=CC=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea](/img/structure/B6080290.png)
![(3aS*,6aR*)-3-cyclopentyl-5-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6080298.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B6080318.png)
![3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1'-phenyl-1,4'-bipiperidine](/img/structure/B6080320.png)
![9-[(2,3-Difluorophenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane](/img/structure/B6080328.png)
![7-(2-chlorobenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6080329.png)
![2-[4-[2-(allyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6080345.png)
![2-[2-(cyclohex-1-en-1-yl)ethyl]-8-(dimethylamino)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6080357.png)
![7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6080370.png)
![3-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6080374.png)
![(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6080376.png)
![1-{5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6080388.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6080390.png)
